An In-depth Technical Guide to (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid: A Keystone Building Block in Modern Drug Discovery
An In-depth Technical Guide to (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid: A Keystone Building Block in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable reagent in medicinal chemistry and pharmaceutical development. Its unique trifunctional nature—a boronic acid for cross-coupling, a fluorine atom for metabolic and pharmacokinetic modulation, and an ethylcarbamoyl group for hydrogen bonding interactions—makes it a highly strategic building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and critical applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind its utility, provide detailed experimental protocols, and outline best practices for its safe handling and storage, offering field-proven insights for its effective implementation in drug discovery programs.
The Strategic Importance of Functionalized Arylboronic Acids in Medicinal Chemistry
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the way medicinal chemists approach the synthesis of novel therapeutics. Among these, the Suzuki-Miyaura coupling is a cornerstone, enabling the efficient formation of carbon-carbon bonds. Boronic acids are pivotal reagents in these transformations due to their versatile reactivity, general stability, and relatively low toxicity.[1] When used in drug design, the boronic acid moiety is ultimately degraded in the body to boric acid, which is considered a "green compound" and is readily eliminated.[1]
The incorporation of specific functional groups onto the arylboronic acid scaffold provides a powerful tool for fine-tuning the properties of the final drug candidate.
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Fluorine Substitution: The presence of a fluorine atom, as in (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid, is a common strategy in drug design. The high electronegativity of fluorine can significantly alter the electronic properties of the molecule, influence pKa, and enhance binding affinity. Furthermore, the C-F bond is exceptionally stable, often improving metabolic resistance and increasing the bioavailability of a compound.[2][3]
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Hydrogen Bonding Moieties: Groups like the ethylcarbamoyl substituent offer sites for specific hydrogen bond donor and acceptor interactions. These interactions are critical for molecular recognition and can anchor a drug molecule within the active site of a target protein, thereby enhancing potency and selectivity.
The strategic combination of these features in a single building block makes (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid an invaluable asset for constructing libraries of diverse compounds and accelerating the discovery of new drug candidates, particularly in fields like oncology and inflammatory diseases.[2][4]
Core Compound Profile: (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid
Chemical Structure
The structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂], a fluorine atom, and an N-ethylcarboxamide group. The substituents are arranged to maximize their utility in synthetic transformations and molecular interactions.
Caption: Chemical structure of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid.
Physicochemical Properties
A summary of the key identifiers and properties of this compound is provided below. This data is essential for experimental planning, reaction calculations, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 874289-45-9 | [5] |
| Molecular Formula | C₉H₁₁BFNO₃ | [5][6] |
| Molecular Weight | 211.00 g/mol | [6] |
| Synonyms | 5-(Ethylcarbamoyl)-2-fluorobenzeneboronic acid | [5] |
| Appearance | Solid (typically off-white to white powder) | [7] |
| SMILES | CCNC(=O)c1cc(B(O)O)c(F)cc1 | N/A |
| InChI Key | YKVYXPNIWCYXCI-UHFFFAOYSA-N (for a related structure) |
Synthesis and Purification
Retrosynthetic Rationale
The synthesis of arylboronic acids typically involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. A common and robust strategy is the metal-halogen exchange of an aryl bromide or iodide, followed by quenching the resulting organometallic intermediate with a trialkyl borate ester and subsequent acidic hydrolysis.
For (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid, the retrosynthesis logically disconnects at the carbon-boron bond. The key starting material would be a halogenated N-ethyl-3-halo-4-fluorobenzamide. A bromine atom is often preferred for its balance of reactivity and stability.
Representative Synthesis Protocol
This protocol is a representative method based on established procedures for analogous compounds.[8][9] All operations should be conducted by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Step 1: Synthesis of the Aryl Bromide Precursor (N-Ethyl-3-bromo-4-fluorobenzamide)
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To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with a base like DIPEA (2.5 eq).
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Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
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Add ethylamine hydrochloride (1.2 eq) to the reaction mixture.
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Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
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Upon completion, perform an aqueous workup: dilute with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the pure N-ethyl-3-bromo-4-fluorobenzamide.
Step 2: Boronic Acid Formation via Lithium-Halogen Exchange
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Crucially, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
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Dissolve the N-ethyl-3-bromo-4-fluorobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium (n-BuLi, ~1.1 eq, 1.6 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. The formation of the aryllithium species is typically rapid.
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After stirring for 30-60 minutes at -78 °C, add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C.
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Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
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Quench the reaction by carefully adding 1M HCl solution at 0 °C.
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Extract the product into an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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The resulting crude boronic acid can be purified by recrystallization or trituration from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a biaryl linkage, a structural motif prevalent in many FDA-approved drugs.[1][4]
Mechanistic Role and Advantages
In a typical Suzuki-Miyaura cycle, the boronic acid undergoes transmetalation with a palladium(0) complex that has undergone oxidative addition with an aryl or vinyl halide/triflate. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
Using (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid in this context allows for the direct installation of the fluorinated and N-ethylcarbamoyl-substituted phenyl ring onto a diverse range of molecular scaffolds, providing a rapid route to novel and potentially bioactive molecules.
Experimental Workflow and Protocol
The following diagram and protocol outline a standard workflow for a Suzuki-Miyaura coupling reaction utilizing this boronic acid.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
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To an oven-dried reaction vessel, add the aryl halide (1.0 eq), (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.5 eq).
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Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
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Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
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Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and then brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude residue via silica gel column chromatography to obtain the desired biaryl product.
Safety, Handling, and Storage
Scientific integrity and laboratory safety are paramount. The following guidelines are synthesized from material safety data sheets (MSDS) for this compound and structurally related boronic acids.
Hazard Identification
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Acute Toxicity: Harmful if swallowed.[10]
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Skin Irritation: Causes skin irritation.[11]
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Eye Irritation: Causes serious eye irritation.[11]
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Respiratory Irritation: May cause respiratory irritation.[12]
Recommended Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]
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Personal Protective Equipment:
-
General Hygiene: Do not eat, drink, or smoke when using this product. Avoid ingestion and inhalation. Avoid contact with skin and eyes.[12][13]
Storage and Stability
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Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][13]
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Chemical Stability: Stable under normal conditions.[12]
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Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[11][12]
Conclusion
(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid is more than a simple reagent; it is a meticulously designed building block that offers medicinal chemists a strategic advantage. Its constituent parts—the reactive boronic acid, the modulating fluorine atom, and the hydrogen-bonding carbamoyl group—work in concert to facilitate the synthesis of complex, drug-like molecules with potentially enhanced pharmacological profiles. A thorough understanding of its properties, synthetic access, and application in cornerstone reactions like the Suzuki-Miyaura coupling, combined with a commitment to safe laboratory practices, will empower research and development teams to fully leverage its potential in the quest for next-generation therapeutics.
References
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